molecular formula C9H16O3 B8301491 2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid

2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid

Cat. No.: B8301491
M. Wt: 172.22 g/mol
InChI Key: BJQYSVKFVQMXKE-UHFFFAOYSA-N
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Description

2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethyl-4-(hydroxymethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-2-7-3-6(5-10)4-8(7)9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)

InChI Key

BJQYSVKFVQMXKE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-ethyl-4-(methoxycarbonyl)cyclopentanecarboxylic acid (8.34 g, 41.7 mmol, Preparation #11, Step A) in THF (208 mL) was added LiBH4 (0.907 g, 41.7 mmol) at about −20° C. The reaction mixture was stirred at about −20° C. for about 1 h. The reaction mixture was allowed to warm to about 25° C. then was stirred at about 25° C. for about 16 h. Additional LiBH4 (0.907 g, 41.7 mmol) was added. The reaction mixture was stirred at about 25° C. for about 4 h. Water (10 mL) was added slowly to quench the reaction. The solid was removed by vacuum filtration. The filtrate was concd under reduced pressure. The resulting residue was partitioned between water (50 mL) and DCM (3×50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid (7.29 g, 100%): LC/MS (Table 1, Method n) Rt=0.44 min; MS m/z: 173 (M−H)+.
Quantity
8.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.907 g
Type
reactant
Reaction Step One
Name
Quantity
208 mL
Type
solvent
Reaction Step One
Name
Quantity
0.907 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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